molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Cat. No.: B1432165
CAS No.: 1609403-56-6
M. Wt: 255.18 g/mol
InChI Key: WXFWTFHCFDDRLV-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[56]dodecan-10-one dihydrochloride is a chemical compound with the molecular formula C10H18N2O2ClH It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diaza compound and a dodecanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride typically involves the reaction of appropriate diaza precursors with dodecanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Uniqueness

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWTFHCFDDRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCNC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 2
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 3
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 4
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 5
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 6
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

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